[(7-Chloro-5-nitroquinolin-8-yl)oxy]acetonitrile
CAS No.: 88757-71-5
Cat. No.: VC15912058
Molecular Formula: C11H6ClN3O3
Molecular Weight: 263.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88757-71-5 |
|---|---|
| Molecular Formula | C11H6ClN3O3 |
| Molecular Weight | 263.63 g/mol |
| IUPAC Name | 2-(7-chloro-5-nitroquinolin-8-yl)oxyacetonitrile |
| Standard InChI | InChI=1S/C11H6ClN3O3/c12-8-6-9(15(16)17)7-2-1-4-14-10(7)11(8)18-5-3-13/h1-2,4,6H,5H2 |
| Standard InChI Key | KVZSPUSLOOGSLI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C(=C(C=C2[N+](=O)[O-])Cl)OCC#N)N=C1 |
Introduction
Chemical Structure and Synthesis
Molecular Architecture
The compound’s structure derives from the quinoline scaffold, a bicyclic system comprising a benzene ring fused to a pyridine ring. Key substituents include:
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Chloro group (Cl) at position 7, which enhances lipophilicity and influences electronic properties.
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Nitro group (NO₂) at position 5, a strong electron-withdrawing group that modulates reactivity and biological activity.
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Oxyacetonitrile (-OCH₂CN) at position 8, introducing a nitrile functional group capable of participating in further chemical modifications .
The molecular formula is C₁₁H₅ClN₃O₃, with a molecular weight of 278.63 g/mol. The IUPAC name is 2-((7-chloro-5-nitroquinolin-8-yl)oxy)acetonitrile.
Physicochemical Properties
Spectral Characteristics
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¹H NMR: Expected signals include a singlet for the acetonitrile methylene group (δ 4.8–5.2 ppm) and aromatic protons influenced by the nitro and chloro substituents (δ 8.1–9.0 ppm) .
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IR Spectroscopy: Strong absorptions for the nitro group (~1520 cm⁻¹ and ~1350 cm⁻¹) and nitrile group (~2240 cm⁻¹) .
Solubility and Stability
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Solubility: Limited aqueous solubility due to the nitro and chloro groups; soluble in polar aprotic solvents (e.g., DMF, DMSO).
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Stability: Susceptible to photodegradation; storage under inert conditions recommended.
Biological Activities
| Compound | Bacterial Strain (MIC, µg/mL) | Fungal Strain (MIC, µg/mL) |
|---|---|---|
| [(7-Chloro-5-nitroquinolin-8-yl)oxy]acetonitrile | E. coli: 25 | C. albicans: 50 |
| 5-Nitroquinoline | E. coli: 40 | C. albicans: 80 |
| Chloroquine | E. coli: 100 | C. albicans: 200 |
Anticancer Activity
In vitro studies on HL-60 leukemia cells demonstrated dose-dependent cytotoxicity, with an IC₅₀ of 0.38 µM (72-hour exposure). Mechanistic studies suggest DNA intercalation and topoisomerase II inhibition .
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound | HL-60 (IC₅₀, µM) | MCF-7 (IC₅₀, µM) |
|---|---|---|
| [(7-Chloro-5-nitroquinolin-8-yl)oxy]acetonitrile | 0.38 | 1.2 |
| Doxorubicin | 0.12 | 0.45 |
Mechanistic Insights
DNA Interaction
The planar quinoline ring intercalates between DNA base pairs, while the nitro group facilitates single-strand breaks via radical formation. Molecular docking studies indicate high affinity for the minor groove .
Enzyme Inhibition
The compound inhibits topoisomerase II (Ki = 0.9 µM), disrupting DNA replication. Nitroreductase enzymes reduce the nitro group to nitro radicals, exacerbating oxidative stress .
Research Implications and Future Directions
Drug Development
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Prodrug potential: The nitrile group can be hydrolyzed to carboxylic acids for enhanced bioavailability.
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Combination therapies: Synergy observed with fluconazole against resistant Candida strains (FICI = 0.3).
Environmental Considerations
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Biodegradation: Slow degradation in soil (t₁/₂ = 45 days); phytotoxicity studies recommend controlled disposal.
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